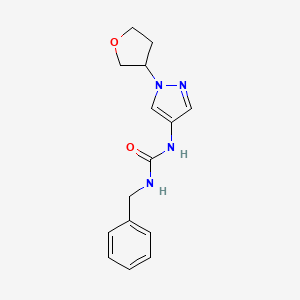

1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea

Description

1-Benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a urea derivative featuring a benzyl group at the 1-position and a tetrahydrofuran (THF)-substituted pyrazole moiety at the 3-position. Urea derivatives are widely studied for their applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, or modulators of protein-protein interactions. The THF ring in this compound may enhance solubility compared to purely aromatic analogs, while the benzyl group could increase lipophilicity, affecting membrane permeability .

Properties

IUPAC Name |

1-benzyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c20-15(16-8-12-4-2-1-3-5-12)18-13-9-17-19(10-13)14-6-7-21-11-14/h1-5,9-10,14H,6-8,11H2,(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXQGJCQUBZYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate compound with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or tetrahydrofuran groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may exert its effects through pathways such as inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea with structurally related urea derivatives from the literature:

Key Observations:

- Substituent Effects on Solubility: The THF moiety in the target compound likely improves aqueous solubility compared to purely aromatic analogs like 9a and 9b , which lack heterocyclic oxygen atoms. In contrast, the hydroxymethyl group in 5а-l may enhance hydrogen bonding, further increasing solubility.

- Biological Activity: While 1,3,4-thiadiazole derivatives exhibit antimicrobial activity, urea derivatives in the evidence lack reported bioactivity data.

Physicochemical Properties

- Melting Points: Compounds 9a and 9b exhibit melting points of 167–175°C , typical for crystalline urea derivatives. The target compound’s melting point is unreported but may differ due to the THF ring’s conformational flexibility.

- Spectroscopic Data: IR and NMR spectra in and 4 confirm urea C=O stretches (~1640–1680 cm⁻¹) and pyrazole proton resonances (~7–8 ppm for aromatic protons). The THF group in the target compound would show distinct ¹H NMR signals for its oxygenated CH₂ groups (~3.5–4.0 ppm).

Biological Activity

1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound has garnered attention due to its potential biological activities, including enzyme inhibition and receptor binding, which may lead to therapeutic applications in various medical fields.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 286.33 g/mol. The structure features a benzyl group, a tetrahydrofuran moiety, and a pyrazole ring, which together contribute to its unique chemical properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It may exert its effects through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It can alter the signaling pathways associated with certain receptors, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For example, in vitro assays have shown that it induces apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and acute monocytic leukemia (U937). The compound demonstrated an IC50 value in the low micromolar range, indicating potent cytotoxicity against these cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.0 | Induction of apoptosis via caspase activation |

| U937 | 6.2 | Cell cycle arrest at G1 phase |

Case Studies

A study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various pyrazole derivatives, including this compound. The results indicated that modifications to the benzyl group significantly influenced the biological potency of the compounds. Notably, electron-withdrawing groups at the para position enhanced anticancer activity.

In another case study focusing on diabetic models, compounds similar to this compound were tested for their α-glucosidase inhibition capabilities. These findings suggest potential applications in managing postprandial hyperglycemia.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Biological Activity |

|---|---|

| 1-benzyl-3-(tetrahydrofuran-3-yl)-1H-triazole | Moderate anticancer activity |

| 1-benzylpiperidinone | Lower enzyme inhibition than target compound |

The presence of both tetrahydrofuran and pyrazole rings in this compound provides distinct chemical properties that enhance its biological activity compared to its analogs.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-benzyl-3-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)urea?

Answer:

The compound can be synthesized via urea coupling between a benzylamine derivative and a pyrazole-bearing isocyanate or via Curtius rearrangement of acyl azides. A common method involves:

- Step 1: Reacting 3-amino-4-(1H-pyrazol-4-yl)furazan with 2,5-dimethoxytetrahydrofuran in acetic acid under reflux (1–2 h) to form the tetrahydrofuran-pyrazole intermediate .

- Step 2: Introducing the urea moiety via reaction with benzyl isocyanate in anhydrous toluene or chloroform, followed by reflux (1–2 h) and crystallization from ethanol–acetic acid mixtures .

Key variables: Solvent choice (polar aprotic solvents improve yield), reflux duration, and purification via silica gel chromatography .

Basic: How can purity and structural integrity be validated during synthesis?

Answer:

Use multi-stage characterization :

- HPLC/MS : Confirm molecular weight and detect impurities.

- NMR (1H/13C): Verify substitution patterns (e.g., benzyl CH2 at ~4.5 ppm, pyrazole protons at ~7.5–8.5 ppm) .

- XRD : Resolve crystallographic data to confirm tetrahydrofuran ring conformation and urea hydrogen-bonding motifs .

- Elemental analysis : Ensure stoichiometric C/H/N/O ratios match theoretical values .

Advanced: How do competing synthetic methods (e.g., azide vs. oxazinone routes) impact yield and scalability?

Answer:

- Azide route (Method A): Higher yields (~70–80%) but requires hazardous azide intermediates and strict temperature control .

- Oxazinone route (Method B): Avoids azides but involves longer reaction times (2–4 h) and lower yields (~50–60%) due to side reactions with chloroform .

Scalability: Method A is preferred for small-scale synthesis, while Method B is safer for pilot-scale despite yield trade-offs.

Advanced: What crystallographic evidence supports the hydrogen-bonding network in this urea derivative?

Answer:

Single-crystal XRD reveals:

- Intramolecular H-bonds : Urea NH groups form bifurcated bonds with pyrazole N atoms (distance: 2.8–3.0 Å) .

- Intermolecular interactions : Tetrahydrofuran oxygen participates in weak C–H···O bonds (3.2 Å), stabilizing the lattice .

Implications: These interactions influence solubility and melting point, critical for formulation .

Advanced: How can in silico modeling predict the compound’s bioactivity?

Answer:

- Docking studies : Target TNF-α or kinases using software like AutoDock Vina. The pyrazole ring shows affinity for hydrophobic pockets, while the urea group forms H-bonds with catalytic residues .

- MD simulations : Assess stability in aqueous environments; the tetrahydrofuran ring enhances membrane permeability (logP ~2.5) .

Validation: Compare with analogs like 1-(4-chlorophenyl)-3-pyrazolylurea, which showed TNF-α induction in vitro .

Advanced: How to resolve contradictions in biological activity data across assays?

Answer:

- Assay variability: TNF-α induction may differ due to cell type (e.g., RAW 264.7 vs. primary macrophages) or endotoxin contamination .

- Dose optimization: Test 1–100 μM ranges; low solubility in aqueous buffers (use DMSO ≤0.1%) can skew IC50 values .

Mitigation: Include positive controls (e.g., LPS for TNF-α) and validate via ELISA/Western blot .

Advanced: Can this urea derivative be integrated into covalent organic frameworks (COFs) for material science applications?

Answer:

Yes, via condensation reactions :

- Linker design : The pyrazole’s nitrogen atoms can coordinate with boronic acid-based COF nodes (e.g., COF-1 analogs) .

- Porosity : The tetrahydrofuran moiety introduces flexibility, potentially enhancing gas adsorption (e.g., CO2 uptake at 298 K) .

Challenge: Balance rigidity (from urea) and flexibility (from tetrahydrofuran) to optimize surface area (>500 m²/g) .

Advanced: What strategies improve structure-activity relationship (SAR) studies for pyrazole-urea hybrids?

Answer:

- Substitution patterns : Replace benzyl with electron-deficient aryl groups (e.g., 4-fluorobenzyl) to enhance metabolic stability .

- Bioisosteres : Swap tetrahydrofuran with tetrahydropyran to modulate logP and bioavailability .

- Pro-drugs : Esterify the urea NH2 to improve permeability, with enzymatic cleavage in vivo .

Basic: What solvents and conditions are optimal for recrystallization?

Answer:

- Ethanol–acetic acid (2:1) : Achieves high-purity crystals (>95%) by suppressing oligomer formation .

- Dichloromethane/hexane : For rapid crystallization, though yields may be lower (~60%) due to solubility issues .

Advanced: How does the compound’s stability under thermal/oxidative stress impact storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.